[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
Description
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide (CAS: 6326-49-4) is a hydrobromide salt of a methanimidamide derivative. Its core structure consists of a methanimidamide group (HN=C(NH2)-) linked via a sulfanyl (-S-) group to a 2-phenylethyl substituent (C6H5-CH2-CH2-). The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications .
Properties
IUPAC Name |
2-phenylethyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOXOSCWJWKPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC(=N)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647693 | |
| Record name | 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-49-4 | |
| Record name | NSC30645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-phenylethylamine with carbon disulfide and subsequent treatment with hydrobromic acid. The reaction conditions often include:
Reaction with Carbon Disulfide: 2-phenylethylamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.
Formation of Methanimidamide: The dithiocarbamate is then treated with an appropriate reagent to form the methanimidamide intermediate.
Hydrobromide Formation: Finally, the methanimidamide intermediate is treated with hydrobromic acid to yield this compound.
Chemical Reactions Analysis
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanimidamide moiety, leading to the formation of various substituted derivatives.
Scientific Research Applications
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide with key analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| [(2-Phenylethyl)sulfanyl]methanimidamide HBr | 2-Phenylethyl (C6H5-CH2-CH2-) | Not reported | Not reported | Aromatic substituent, moderate lipophilicity |
| [(Diphenylmethyl)sulfanyl]methanimidamide HBr | Diphenylmethyl (C6H5)2CH- | Not reported | Not reported | Bulky aromatic, lower solubility |
| [(4-Fluorophenylmethyl)sulfanyl]methanimidamide HBr | 4-Fluorobenzyl (FC6H4-CH2-) | C8H10BrFN2S | 265.14 | Fluorinated aromatic, enhanced electronegativity |
| [(Cyclopropylmethyl)sulfanyl]methanimidamide HBr | Cyclopropylmethyl (C3H5-CH2-) | C5H13BrN2OS | 229.14 | Cycloalkyl, improved metabolic stability |
| (Dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide HBr | Dodecyl + 4-methoxyphenylethyl | C23H40BrN2OS | 473.54 | Long aliphatic chain, high lipophilicity |
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenylethyl, fluorobenzyl) may enhance binding to biological targets due to π-π interactions, while aliphatic chains (e.g., dodecyl) increase lipophilicity and membrane permeability .
- Halogenation : Fluorination (e.g., 4-fluorobenzyl) improves bioavailability and metabolic resistance due to fluorine’s electronegativity and small atomic radius .
- Steric Effects : Bulky groups like diphenylmethyl reduce solubility but may enhance selectivity for specific targets .
Biological Activity
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant research findings.
Antibacterial Properties
Research indicates that compounds containing guanidinium groups, similar to this compound, exhibit significant antibacterial activity. For instance, a study identified a guanidinium-based antibiotic (referred to as L15) that demonstrated potent effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1.5 µM and against Escherichia coli with an MIC of 12.5 µM . This suggests that similar compounds may have comparable efficacy.
The mechanism of action for such compounds often involves targeting bacterial cell membranes or specific proteins critical for bacterial survival. In the case of L15, it was found to interact with the essential signal peptidase IB (SpsB), leading to dysregulated protein secretion and ultimately cell death . This highlights the importance of understanding how this compound could function at a molecular level.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the significance of the guanidinium moiety in enhancing antibacterial activity. The presence of this functional group is crucial for increasing cellular accumulation in Gram-negative bacteria, which is often a challenge in antibiotic development .
Study on Guanidinium Compounds
A comprehensive study focused on various guanidinium compounds revealed their potential as novel antibiotics. The findings suggested that these compounds could destabilize bacterial membranes through ionic interactions with negatively charged lipids . This property is particularly beneficial in combating multidrug-resistant strains.
Comparative Analysis Table
| Compound Name | MIC against MRSA | MIC against E. coli | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| L15 | 1.5 µM | 12.5 µM | Targets SpsB and disrupts protein secretion |
Note: TBD = To Be Determined; further research is needed to establish specific MIC values for this compound.
Implications for Future Research
The promising results from studies involving guanidinium compounds underline the need for further investigation into this compound. Future research should focus on:
- In vitro and in vivo studies : To evaluate the efficacy and safety profile.
- Detailed SAR analysis : To optimize the compound's structure for enhanced activity.
- Mechanistic studies : To elucidate specific pathways affected by the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
